2-(Chloromethyl)quinoxaline
Overview
Description
Synthesis Analysis 2-(Chloromethyl)quinoxaline derivatives are synthesized through various methods, focusing on introducing chloromethyl groups at specific positions on the quinoxaline ring to explore their potential antibacterial and antifungal activities. For instance, bis(chloromethyl) groups added to quinoxaline derivatives show significant antimicrobial activity, hinting at the critical role of halomethyl units in such biological interactions (Ishikawa et al., 2013).
Molecular Structure Analysis The molecular structure of 2-(Chloromethyl)quinoxaline compounds often involves modifications to enhance certain properties, such as antimicrobial activity. The structure-activity relationship studies indicate the electrophilicity of the chloromethyl units as a key factor. Additionally, the positioning of chiral groups can induce specific helical structures in poly(quinoxaline-2,3-diyl)s, demonstrating the versatility of the molecular framework for structural modifications (Yamamoto et al., 2013).
Chemical Reactions and Properties 2-(Chloromethyl)quinoxaline exhibits diverse chemical behaviors when subjected to nucleophilic reagents, showcasing its reactivity and versatility in synthesizing novel compounds. For example, reactions with amines, alkoxides, and sodium hydroxide highlight the compound's potential in creating a variety of derivatives with possible antimicrobial activities (El‐Deen & Mahmoud, 2000).
Physical Properties Analysis The synthesis and fluorescent properties of 2-(chloromethyl)quinoxaline derivatives, such as 2-(alkyl and aryl)thiazolo[4,5-b]quinoxalines, reveal their potential as fluorescent dyes on polyester fiber, indicating their valuable physical properties for industrial applications (Phadke & Rangnekar, 1986).
Chemical Properties Analysis The compound’s ability to undergo various reactions, including its reactivity towards different nucleophilic reagents, showcases its chemical versatility. This versatility is further demonstrated by its potential in the development of antimicrobial agents through structural modifications, highlighting the compound's significant chemical properties (Singh et al., 2010).
Scientific Research Applications
Synthetic Chemistry and Pharmaceuticals : Quinoxaline derivatives, including 2-(Chloromethyl)quinoxaline, are noted for their potential therapeutic uses in treating conditions like cancer, AIDS, plant viruses, and schizophrenia. These compounds are also instrumental in developing bioactive molecules, pharmaceuticals, antibiotics, and dyes. They offer synthetic routes that are environmentally friendly, underlining the green chemistry approaches in synthesizing these biologically active compounds (Khatoon & Abdulmalek, 2021).
Analytical Chemistry : Quinoxaline derivatives are employed as analytical reagents for the gravimetric determination of various metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).
Catalysis and Material Science : The unique molecular structure of these compounds allows them to act as catalyst ligands and chiral ligands in various chemical reactions. They are also pivotal in inducing helical structures in polymeric materials, which have applications in optoelectronics and material science (Yamamoto, Adachi, & Suginome, 2013).
Corrosion Inhibition : Quinoxaline derivatives are effective in inhibiting the corrosion of metals and alloys, making them valuable in industrial applications where metal preservation is crucial (Zarrouk et al., 2014).
Fluorescence and Photophysics : Certain quinoxaline derivatives exhibit fluorescent properties and are used in creating fluorescent probes for various applications, including bioimaging and photophysical studies (Koner & Ray, 2008).
Antimicrobial and Antiviral Research : These compounds show promising antimicrobial and antiviral properties, making them candidates for developing new therapeutic agents for infections and diseases (Singh et al., 2010; Montana et al., 2020).
Environmental Science : The green synthesis of quinoxaline derivatives, such as using orange juice as a catalyst, highlights the shift towards environmentally benign and efficient methods in chemical synthesis (Sheikh, Karimkha, & Kasim, 2020).
Safety And Hazards
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research will likely continue to explore the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications .
properties
IUPAC Name |
2-(chloromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
Record name | 2-(Chloromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)quinoxaline | |
CAS RN |
106435-53-4 | |
Record name | 2-(Chloromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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